![molecular formula C16H10S B1196943 苯并[b]萘并[2,3-d]噻吩 CAS No. 243-46-9](/img/structure/B1196943.png)

苯并[b]萘并[2,3-d]噻吩

描述

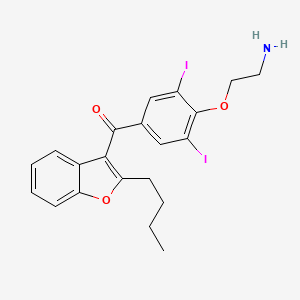

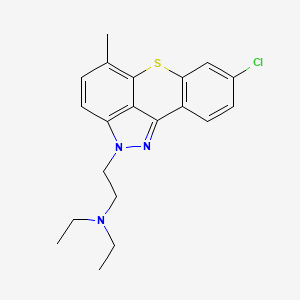

Benzo[b]naphtho[2,3-d]thiophene, also known as Benzo[b]naphtho[2,3-d]thiophene, is a useful research compound. Its molecular formula is C16H10S and its molecular weight is 234.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzo[b]naphtho[2,3-d]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[b]naphtho[2,3-d]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

源相和沉积环境指示剂

苯并[b]萘并[2,3-d]噻吩已被用于研究尼日利亚尼日尔三角洲盆地的原油和烃源岩。 它们可有效地确定原油和烃源岩的来源、沉积环境和热成熟度 {svg_1}. 这些化合物的分布模式表明烃源岩和原油混合了陆地和海洋有机质的输入,并在湖泊-河流/三角洲环境中沉积,处于未成熟到早成熟阶段 {svg_2}.

热成熟度指示剂

已经研究了二苯并噻吩、苯基二苯并噻吩和苯并[b]萘并噻吩的分布及其在原油和烃源岩中的地球化学意义。 这些化合物可有效地确定原油和烃源岩的热成熟度 {svg_3}.

电化学促进合成

苯并[b]萘并[2,3-d]噻吩已被用于苯并噻吩基团的电化学促进合成。 这种方法在合成化学中提供了多种独特反应途径 {svg_4}.

磷光性质

苯并[b]萘并[2,3-d]噻吩的磷光特性已经在不同的实验条件下进行了研究。 这些研究表明,当使用Tl (I) 和Pb (II) 作为磷光诱导剂时,结果很有希望 {svg_5}.

仿生合成

受苯并噻吩生物降解的启发,已经开发出一种实用的非对称噻吩稠合芳香体系的合成方法。 这种合成方法探索了一系列π共轭苯并[b]萘并[1,2-d]噻吩 (BNT) 亚砜在溶液和固态中的光物理性质 {svg_6}.

荧光性质

已经发现一系列π共轭苯并[b]萘并[1,2-d]噻吩 (BNT) 亚砜在溶液和固态中具有优异的荧光特性 {svg_7}. 这些化合物对不同布朗斯特酸的荧光变化表明它们具有很高的应用潜力 {svg_8}.

未来方向

Future research could focus on expanding the conditions and applications where Benzo[b]naphtho[2,3-d]thiophene could be used . Additionally, the excellent fluorescence characteristics of a series of π-conjugated benzo[b]naphtho[1,2-d]thiophene (BNT) sulfoxides suggest potential applications in the field of fluorescence-based technologies .

属性

IUPAC Name |

naphtho[2,3-b][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10S/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMISBRPSJFHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075442 | |

| Record name | Benzo[b]naphtho[2,3-d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Almost white solid; [Acros Organics MSDS] | |

| Record name | Benzo(b)naphtho(2,3-d)thiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000009 [mmHg] | |

| Record name | Benzo(b)naphtho(2,3-d)thiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

243-46-9, 61523-34-0 | |

| Record name | Benzo[b]naphtho[2,3-d]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(b)naphtho(2,3-d)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonaphthothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061523340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[b]naphtho[2,3-d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]naphtho[2,3-d]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is benzo[b]naphtho[2,3-d]thiophene and what are its key structural features?

A1: Benzo[b]naphtho[2,3-d]thiophene is a polycyclic aromatic sulfur heterocycle (PASH) composed of a thiophene ring fused with a naphthalene ring system, which itself is further fused with a benzene ring. [, , , , ] It's structurally related to cholanthrene and methylcholanthrene, compounds with known biological activity. [] Crystallographic studies have shown that substituted benzo[b]naphtho[2,3-d]thiophenes exhibit specific dihedral angles between the aromatic rings, influencing their overall geometry and potentially impacting their interactions with other molecules. []

Q2: How prevalent is benzo[b]naphtho[2,3-d]thiophene in the environment?

A2: Benzo[b]naphtho[2,3-d]thiophene has been identified in environmental samples, specifically in sediments contaminated with coke-oven residues. [] Research suggests these compounds are present at significant levels, highlighting potential environmental concerns. [] Furthermore, analysis of coal samples from the Huaibei coalfield in China revealed the presence of benzo[b]naphtho[2,3-d]thiophene and its methyl derivatives, particularly in low-sulfur coals. []

Q3: How can benzo[b]naphtho[2,3-d]thiophene and its derivatives be synthesized?

A3: Several methods have been developed for synthesizing benzo[b]naphtho[2,3-d]thiophene and its derivatives:

- Sulfur-bridging reactions: These reactions utilize hydrogen sulfide and a catalyst to form sulfur bridges between aromatic rings. For instance, 2-phenylnaphthalene can be converted to benzo[b]naphtho[2,1-d]thiophene and benzo[b]naphtho[2,3-d]thiophene using hydrogen sulfide and a chromia-alumina-magnesia or a sulfided cobaltous oxide-molybdic oxide-alumina catalyst. [, ]

- Palladium(II)-mediated oxidative cyclization: This method involves the use of palladium(II) acetate to promote the cyclization of 3-arylthio-1,4-naphthoquinone, resulting in the formation of benzo[b]naphtho[2,3-d]thiophene-6,11-diones. []

- Other synthetic routes: The synthesis of all monomethyl derivatives of benzo[b]naphtho[2,3-d]thiophene has been reported. [, ] Additionally, a new procedure allows for the synthesis of all isomers of the parent anthra[b]thiophenes and benzo[b]naphtho[d]thiophenes. [] Researchers have also explored the use of benzo[b]thiophene-2,3-quinodimethane intermediates for the synthesis of benzo[b]naphtho[2,3-d]thiophene derivatives. []

Q4: What analytical techniques are employed for identifying and quantifying benzo[b]naphtho[2,3-d]thiophene in complex mixtures?

A4:

- Gas chromatography-mass spectrometry (GC-MS): This technique has been successfully used to identify benzo[b]naphtho[2,3-d]thiophene and its methyl derivatives in coal extracts. []

- Reversed-phase liquid chromatography coupled with atmospheric pressure chemical ionization tandem mass spectrometry (RPLC-APCI-MS/MS): This highly sensitive and selective technique allows for the identification and quantification of benzo[b]naphtho[2,3-d]thiophene and its isomers even in complex matrices containing other polycyclic aromatic compounds. The use of tandem MS (MS/MS), specifically selected reaction monitoring (SRM) and multiple reaction monitoring (MRM), enhances selectivity and enables accurate identification and quantification. []

Q5: How is benzo[b]naphtho[2,3-d]thiophene related to research on ethoxyresorufin-O-deethylase (EROD) induction?

A5: Benzo[b]naphtho[2,3-d]thiophene has been identified as an inducer of EROD activity, a biomarker for exposure to certain toxicants, in avian hepatocyte cultures. [] While less potent than other polycyclic aromatic hydrocarbons like dibenz[ah]anthracene and benzo[k]fluoranthene, its ability to induce EROD activity highlights its potential for biological activity and potential toxicity. []

Q6: What is the significance of studying the hydrodesulfurization of benzo[b]naphtho[2,3-d]thiophene?

A6: Hydrodesulfurization is a crucial process in petroleum refining, aiming to remove sulfur from crude oil to reduce sulfur dioxide emissions. Understanding the hydrodesulfurization of benzo[b]naphtho[2,3-d]thiophene provides insights into removing sulfur from more complex polycyclic aromatic sulfur heterocycles found in heavy petroleum and coal-derived liquids. []

Q7: What catalysts are commonly used in the hydrodesulfurization of benzo[b]naphtho[2,3-d]thiophene?

A7: Research has focused on using sulfided CoO-MoO3/γ-Al2O3 as a catalyst for hydrodesulfurization of benzo[b]naphtho[2,3-d]thiophene. [, ] This catalyst exhibits activity towards the hydrogenation and sulfur removal of the compound. [, ]

Q8: What are the main products and reaction pathways involved in the hydrodesulfurization of benzo[b]naphtho[2,3-d]thiophene?

A8: The hydrodesulfurization of benzo[b]naphtho[2,3-d]thiophene catalyzed by sulfided CoO-MoO3/γ-Al2O3 yields 7,8,9,10-tetrahydrobenzo(b)naphtho(2,3-d)thiophene and 2-phenylnaphthalene as primary products. These intermediates can further be converted into secondary products like 2-phenyltetralin and 6-phenyltetralin. The reaction network involves parallel hydrogenation and hydrodesulfurization pathways. Interestingly, benzo[b]naphtho[2,3-d]thiophene shows a preference for simultaneous hydrogenation and hydrodesulfurization, unlike dibenzothiophene, which primarily undergoes direct hydrodesulfurization. []

Q9: How does the presence of sulfur in benzo[b]naphtho[2,3-d]thiophene influence its reactivity in catalytic hydrogenation?

A9: Studies investigating the hydrogenation of aromatic compounds catalyzed by sulfided CoO-MoO/sub 3//..gamma..-Al/sub 2/O/sub 3/ revealed that sulfur slightly increases the reactivity of neighboring rings towards hydrogenation. [] This observation suggests that the sulfur atom in benzo[b]naphtho[2,3-d]thiophene may influence its interaction with the catalyst, potentially enhancing its adsorption and subsequent hydrogenation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B1196862.png)

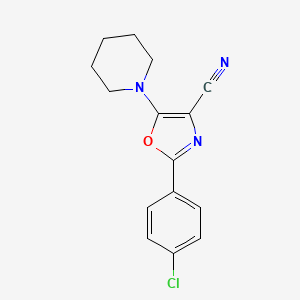

![5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1196863.png)

![7-[3,5-Dihydroxy-2-(3-hydroxy-4-thiophen-3-yloxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1196874.png)

![(2S,5R,6R)-6-[[(2R)-2-[[(2-chloro-3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1196879.png)

![N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]pentadecanamide](/img/structure/B1196880.png)